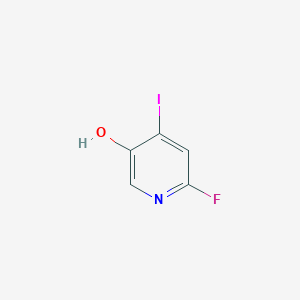![molecular formula C7H17NO5S B6250594 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1340316-81-5](/img/no-structure.png)
2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” is a chemical compound with the molecular weight of 227.28 . It is a liquid at room temperature . The IUPAC name for this compound is “2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonamide” and its InChI code is "1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)" .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” can be represented by the InChI code "1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)" . This indicates that the molecule consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” is a liquid at room temperature . It has a molecular weight of 227.28 .Safety and Hazards
The safety information for “2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide involves the reaction of 2-chloroethanesulfonyl chloride with 2-(2-methoxyethoxy)ethanol, followed by reaction with sodium ethoxide and then with sulfamide.", "Starting Materials": [ "2-chloroethanesulfonyl chloride", "2-(2-methoxyethoxy)ethanol", "sodium ethoxide", "sulfamide" ], "Reaction": [ "Step 1: 2-chloroethanesulfonyl chloride is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base such as triethylamine or pyridine to form 2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride.", "Step 2: The resulting 2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride is then reacted with sodium ethoxide in ethanol to form the corresponding sodium salt.", "Step 3: Finally, the sodium salt is reacted with sulfamide in ethanol to form 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide." ] } | |
CAS-Nummer |
1340316-81-5 |
Produktname |
2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide |
Molekularformel |
C7H17NO5S |
Molekulargewicht |
227.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



